molecular formula C21H24N2 B1199909 (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine

(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine

Cat. No.: B1199909
M. Wt: 304.4 g/mol
InChI Key: MMGAVKCAGQCFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-339818, also known as N-[1-(phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, is a compound developed by Wyeth. It is a selective blocker of voltage-gated potassium channels, specifically Kv1.3 and Kv1.4. These channels play a crucial role in setting the membrane potential of neurons and maintaining the membrane potential for T memory cells .

Chemical Reactions Analysis

CP-339818 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: The phenylmethyl group can undergo substitution reactions, introducing different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CP-339818 has several scientific research applications:

Mechanism of Action

CP-339818 exerts its effects by blocking the Kv1.3 and Kv1.4 potassium channels. Kv1.3 is expressed in the brain and effector memory T cells, while Kv1.4 is expressed in brain cells. By blocking these channels, CP-339818 helps maintain the membrane potential of neurons and T memory cells. This action contributes to the suppression of T cell activation and various immune processes .

Comparison with Similar Compounds

CP-339818 is unique in its selective blocking of Kv1.3 and Kv1.4 channels. Similar compounds include:

CP-339818 stands out due to its functional selectivity for Kv1.3 over Kv1.4, making it a valuable tool for studying immune system functions and potential therapeutic applications .

Properties

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

1-benzyl-N-pentylquinolin-4-imine

InChI

InChI=1S/C21H24N2/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21/h4-8,10-14,16H,2-3,9,15,17H2,1H3

InChI Key

MMGAVKCAGQCFHS-UHFFFAOYSA-N

SMILES

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3

Canonical SMILES

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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